molecular formula C21H22N2O3S B2601886 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1226453-84-4

4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2601886
CAS No.: 1226453-84-4
M. Wt: 382.48
InChI Key: QSSHGPIOLXSNGB-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperidine ring and a benzothiazine core in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves the following steps:

    Formation of the Benzothiazine Core: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazine core.

    Attachment of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione: can be compared with other benzothiazine derivatives such as:

Uniqueness

The unique combination of the 4-methylphenyl group, piperidine ring, and benzothiazine core in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound belonging to the benzothiazine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural framework combining a benzothiazine core with a piperidine moiety and a methylphenyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₁₈H₁₉N₂O₃S.

Anticancer Activity

Research indicates that benzothiazines exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented. A study highlighted that analogs of 1,4-benzothiazine could regulate various types of cancer through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Benzothiazine Derivatives

CompoundIC₅₀ (µM)Mechanism of Action
110Apoptosis induction
215Cell cycle arrest
312Enzyme inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated that derivatives of benzothiazines could exhibit moderate to excellent antibacterial effects. For instance, compounds derived from similar scaffolds were effective against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus aureus18
BEscherichia coli16
CPseudomonas aeruginosa15

Neuropharmacological Effects

The neuropharmacological potential of benzothiazines has been explored, particularly in the context of central nervous system disorders. The compound may interact with neurotransmitter systems, potentially acting as an antipsychotic or anxiolytic agent. Studies suggest that modifications in the benzothiazine structure can lead to enhanced binding affinity for dopamine receptors .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
  • Receptor Interaction : It may modulate neurotransmitter receptors, influencing neurochemical signaling.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazines can alter ROS levels within cells, contributing to their anticancer and antimicrobial activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the benzothiazine core can significantly affect potency and selectivity. For example:

  • Methyl Substituents : The presence of methyl groups on the phenyl ring enhances lipophilicity and receptor binding.
  • Piperidine Modifications : Alterations in the piperidine ring can influence pharmacokinetics and bioavailability.

Case Study 1: Anticancer Efficacy

In a recent study published in PubMed, researchers synthesized several analogs of benzothiazines and tested their efficacy against various cancer cell lines. One derivative demonstrated an IC₅₀ value of 8 µM against breast cancer cells, highlighting the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study found that several derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

Properties

IUPAC Name

[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-9-11-17(12-10-16)23-15-20(21(24)22-13-5-2-6-14-22)27(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSHGPIOLXSNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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